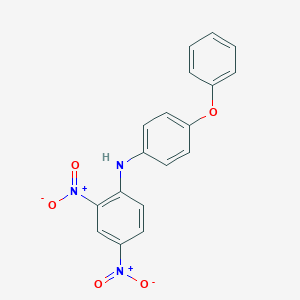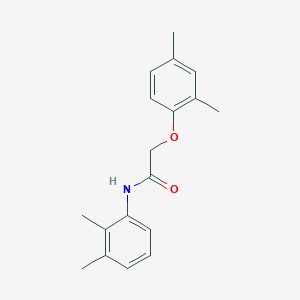![molecular formula C20H20Cl4N2O4 B325188 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE](/img/structure/B325188.png)
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is an organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes two 2,4-dichlorophenoxy groups attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE typically involves the esterification of 2,4-dichlorophenol with propionic acid, followed by amide formation. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and amide formation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes involved in cellular metabolism and signaling pathways.
Pathways Involved: It can interfere with the synthesis of essential biomolecules, leading to the disruption of normal cellular functions[][4].
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenoxy)propionic acid
- 2-(2,4-dichlorophenoxy)ethyl ether
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N-{2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]ETHYL}PROPANAMIDE is unique due to its dual 2,4-dichlorophenoxy groups, which enhance its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H20Cl4N2O4 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[2-(2,4-dichlorophenoxy)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C20H20Cl4N2O4/c1-11(29-17-5-3-13(21)9-15(17)23)19(27)25-7-8-26-20(28)12(2)30-18-6-4-14(22)10-16(18)24/h3-6,9-12H,7-8H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
JXABHHRQVLKGPQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


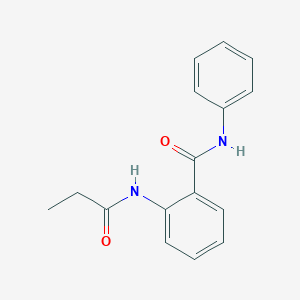
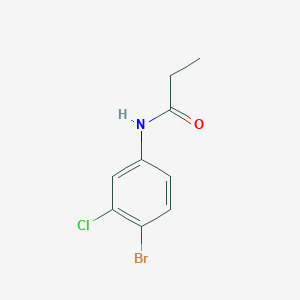
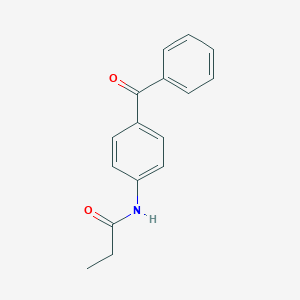
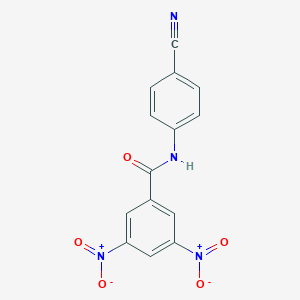
![N-phenyl-N-[2-(propionylanilino)ethyl]propanamide](/img/structure/B325114.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B325117.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325118.png)
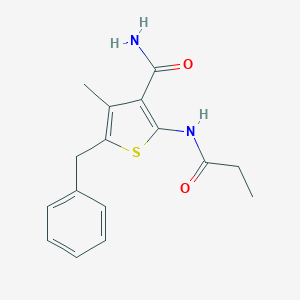
![Ethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B325121.png)
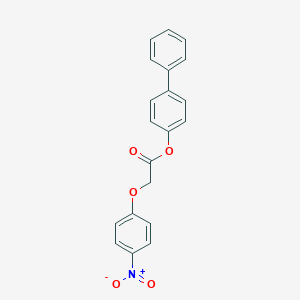
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-methoxybenzylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B325125.png)
![N-[4-[(4-bromo-3-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B325126.png)
